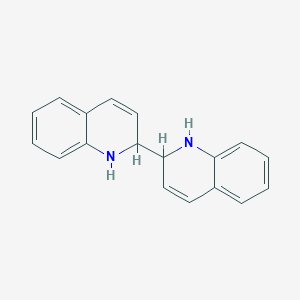![molecular formula C15H21N5O B14577950 (3Z)-3-Amino-3-(cyclohexylimino)-2-[(E)-phenyldiazenyl]propanamide CAS No. 61667-04-7](/img/structure/B14577950.png)
(3Z)-3-Amino-3-(cyclohexylimino)-2-[(E)-phenyldiazenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-Amino-3-(cyclohexylimino)-2-[(E)-phenyldiazenyl]propanamide: is a complex organic compound characterized by its unique structural features. This compound contains an amino group, a cyclohexylimino group, and a phenyldiazenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-Amino-3-(cyclohexylimino)-2-[(E)-phenyldiazenyl]propanamide typically involves multi-step organic reactions. One common method includes the condensation of cyclohexylamine with a suitable aldehyde to form the cyclohexylimino group. This intermediate is then reacted with a diazonium salt derived from aniline to introduce the phenyldiazenyl group. The final step involves the addition of an amino group to complete the structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the phenyldiazenyl group, converting it to aniline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its reactive functional groups.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its biological activity and selectivity.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (3Z)-3-Amino-3-(cyclohexylimino)-2-[(E)-phenyldiazenyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The amino and cyclohexylimino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The phenyldiazenyl group can participate in electron transfer reactions, further modulating the compound’s effects.
Comparison with Similar Compounds
(3Z)-3-Amino-3-(cyclohexylimino)-2-[(E)-phenyldiazenyl]butanamide: Similar structure with a butanamide group instead of propanamide.
(3Z)-3-Amino-3-(cyclohexylimino)-2-[(E)-phenyldiazenyl]pentanamide: Similar structure with a pentanamide group instead of propanamide.
Uniqueness: The uniqueness of (3Z)-3-Amino-3-(cyclohexylimino)-2-[(E)-phenyldiazenyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61667-04-7 |
|---|---|
Molecular Formula |
C15H21N5O |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
3-amino-3-cyclohexylimino-2-phenyldiazenylpropanamide |
InChI |
InChI=1S/C15H21N5O/c16-14(18-11-7-3-1-4-8-11)13(15(17)21)20-19-12-9-5-2-6-10-12/h2,5-6,9-11,13H,1,3-4,7-8H2,(H2,16,18)(H2,17,21) |
InChI Key |
VPNCINQEDWAONY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C(C(C(=O)N)N=NC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Hydroxyethyl)-N'-{[3-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14577872.png)


![4,6-Dimethyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14577900.png)

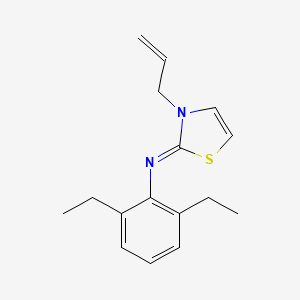
![2-[(1-Chlorobutan-2-yl)oxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene](/img/structure/B14577914.png)

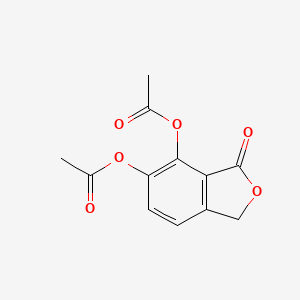
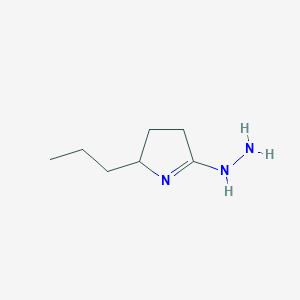

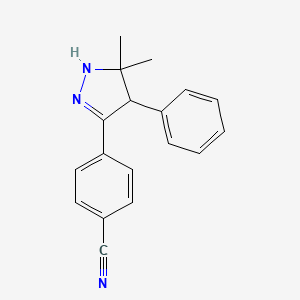
![3-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14577930.png)
